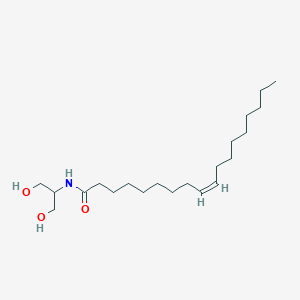

n-Oleoyl serinol

Description

Properties

IUPAC Name |

(Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDVTFHRZXBSJM-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72809-08-6 | |

| Record name | Oleamide serinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072809086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEAMIDE SERINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF9YCD0Z75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Oleoyl Serinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol, a synthetic derivative of serinol, has emerged as a molecule of significant interest in the field of lipid signaling and cancer research. As a structural analog of ceramide, a key lipid mediator of apoptosis, this compound exhibits potent pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and potential therapeutic applications.

Discovery and Biological Context

The discovery of the biological activity of N-acylated serinols, including the oleoyl derivative, arose from the investigation of novel ceramide analogs. Researchers sought to develop synthetic molecules that could mimic the pro-apoptotic functions of ceramide with potentially improved pharmacological properties. A key study identified N-palmitoyl serinol, a close structural relative of this compound, as a novel ceramide mimic that induces apoptosis in neuroblastoma cells.[1] This discovery laid the groundwork for investigating other N-acylated serinols, including this compound.

This compound has been shown to induce apoptosis selectively in rapidly dividing cells, such as cancer cells, while having minimal effects on confluent, non-dividing cells.[1] This selective cytotoxicity makes it an attractive candidate for cancer therapy. Furthermore, its ability to induce apoptosis in embryonic stem cells and prevent the formation of teratomas highlights its potential in regenerative medicine and stem cell research.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of serinol (2-amino-1,3-propanediol) with oleic acid. This reaction forms a stable amide bond between the amino group of serinol and the carboxyl group of oleic acid. While various methods for amide bond formation can be employed, a common approach involves the use of a coupling agent to activate the carboxylic acid.

General Synthetic Scheme:

Oleic Acid + Serinol → this compound

The synthesis of the precursor, serinol, can be accomplished through various patented methods, often starting from readily available materials.[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the induction of apoptosis. It functions as a ceramide analog, initiating a signaling cascade that leads to programmed cell death.

Quantitative Biological Data

| Parameter | Value | Cell Line | Reference |

| Apoptosis Induction | Effective at 100 µM | U-87 human astrocytoma cells | [3] |

| GLP-1 Secretion (EC50) | 12 µM | Mouse endocrine GLUTag cells | [3] |

| Endogenous Ceramide Increase | 50-80% (for N-palmitoyl serinol) | Neuroblastoma cells |

Signaling Pathway

The pro-apoptotic effects of N-acylated serinols are mediated, at least in part, through the activation of protein kinase C zeta (PKCζ). Upon entering the cell, this compound mimics endogenous ceramide and activates PKCζ. This activation is a key step in the downstream signaling events that culminate in apoptosis. The interaction of this compound with other signaling molecules, such as the prostate apoptosis response-4 (PAR-4), has also been observed, suggesting a complex mechanism of action.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the synthesis and biological activity of this compound.

Synthesis of this compound (General Procedure)

-

Activation of Oleic Acid: Dissolve oleic acid in an appropriate anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution. Stir the reaction mixture at room temperature for several hours to form the activated oleoyl ester.

-

N-acylation of Serinol: In a separate flask, dissolve serinol in a suitable solvent. Slowly add the activated oleoyl ester solution to the serinol solution.

-

Reaction and Purification: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated byproducts. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Apoptosis Assay (Annexin V Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

-

Cell Culture and Treatment: Plate cells (e.g., neuroblastoma cells) in a suitable culture dish and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period.

-

Cell Harvesting: Gently collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Annexin V and Propidium Iodide Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis, while cells positive for both Annexin V and PI are in the late stages of apoptosis or are necrotic.

Experimental Workflow for Apoptosis Assay

Caption: General workflow for assessing apoptosis induced by this compound.

Conclusion

This compound is a promising synthetic ceramide analog with potent pro-apoptotic activity. Its ability to selectively target and induce cell death in rapidly dividing cells makes it a compelling candidate for further investigation in cancer therapy. The elucidation of its mechanism of action, primarily through the activation of PKCζ, provides a basis for the rational design of more potent and specific analogs. Further research is warranted to fully explore the therapeutic potential of this compound and to develop it as a novel agent for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation.

References

- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]

- 3. Oleoyl Serinol | CAS 72809-08-6 | Cayman Chemical | Biomol.com [biomol.com]

N-Oleoyl Serinol: An Endogenous Lipid Modulator with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl serinol (OS) is an endogenous N-acyl amide that has emerged as a significant bioactive lipid with a primary role in the regulation of bone remodeling. Extensive research has demonstrated its dual functionality in promoting bone formation by stimulating osteoblast proliferation and inhibiting bone resorption by inducing osteoclast apoptosis. Beyond its profound effects on skeletal homeostasis, OS has been identified as an agonist for the G protein-coupled receptor 119 (GPR119), suggesting its involvement in metabolic regulation, including glucose homeostasis. Furthermore, preliminary evidence indicates a role for OS in stem cell fate determination, particularly in preventing teratoma formation and influencing neural progenitor cell migration. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing illustrative experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this promising area.

Biological Role in Bone Remodeling

This compound is a key lipid regulator of bone remodeling, a continuous process of bone resorption by osteoclasts and formation by osteoblasts that is essential for maintaining skeletal integrity.[1][2][3][4] OS exhibits a dual anabolic and anti-resorptive activity, making it a promising candidate for the development of therapeutics against bone diseases such as osteoporosis.[5]

Stimulation of Osteoblast Proliferation

OS has been shown to stimulate the proliferation of osteoblasts, the cells responsible for new bone formation. This mitogenic effect is dose-dependent and is mediated through a specific signaling cascade.

| Compound | Cell Line | Assay | Peak Effective Concentration | Effect | Reference |

| N-Oleoyl-L-serine | MC3T3-E1 | DNA Synthesis Assay | 10-11 M | Stimulation of DNA synthesis | |

| N-Oleoyl-L-serine | Primary mouse calvarial osteoblasts | Cell Proliferation Assay | 10-11 M | Increased cell number |

In osteoblastic cells, this compound triggers a signaling cascade that promotes cell proliferation. This pathway is initiated by the activation of a Gi-protein-coupled receptor (GPCR), which subsequently leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (Erk1/2).

Induction of Osteoclast Apoptosis and Inhibition of Bone Resorption

In addition to its anabolic effects, OS plays a crucial role in inhibiting bone resorption by inducing apoptosis in osteoclasts, the cells responsible for bone breakdown. This pro-apoptotic effect contributes significantly to the net increase in bone mass observed with OS treatment.

| Compound | Cell Type | Assay | Concentration Range | Effect | Reference |

| N-Oleoyl-L-serine | Bone marrow-derived osteoclasts | Apoptosis Assay | 10-12 to 10-10 M | Dose-dependent increase in apoptosis | |

| N-Oleoyl-L-serine | Bone marrow-derived osteoclasts | TRAP-positive multinucleated cell count | 10-12 to 10-10 M | Dose-dependent decrease in osteoclast number |

The pro-apoptotic effect of this compound in osteoclasts is mediated through the inhibition of Erk1/2 phosphorylation. Furthermore, OS has been shown to downregulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine essential for osteoclast differentiation and survival, in bone marrow stromal cells and osteoblasts.

Role as a GPR119 Agonist

This compound has been identified as an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is involved in the regulation of glucose homeostasis through the secretion of insulin and glucagon-like peptide-1 (GLP-1). While a specific EC50 value for this compound has not been reported, related endogenous lipids like 2-oleoyl glycerol have been shown to activate GPR119 with an EC50 of 2.5 µM.

Role in Stem Cell Biology

Emerging evidence suggests that this compound plays a role in regulating stem cell behavior, although this area of research is less established than its role in bone metabolism.

Prevention of Teratoma Formation

This compound, as a ceramide analog, has been reported to prevent the formation of teratomas, which are tumors derived from pluripotent stem cells. It is suggested that OS induces apoptosis in residual pluripotent embryoid body-derived cells, thereby enriching for differentiated neural cells after transplantation.

Stimulation of Neural Progenitor Migration

This compound has been found to stimulate the migration of neural progenitors in vitro. This suggests a potential role for OS in neural development and repair.

Experimental Protocols

Osteoblast Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell proliferation.

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁹ M) or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteoclast Apoptosis Assay (DAPI Staining)

This protocol outlines a method for visualizing and quantifying apoptotic osteoclasts.

-

Osteoclast Generation: Generate osteoclasts from bone marrow macrophages by culturing with M-CSF and RANKL.

-

Treatment: Treat mature osteoclasts with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Stain the cells with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclear morphology.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented. Quantify the percentage of apoptotic cells by counting the number of apoptotic nuclei relative to the total number of nuclei.

Erk1/2 Phosphorylation Analysis (Western Blot)

This protocol describes the detection of phosphorylated Erk1/2 in osteoblasts.

-

Cell Lysis: Treat osteoblastic cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C. Subsequently, probe a separate blot or strip and re-probe the same blot with an antibody for total Erk1/2 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used to quantify the relative levels of p-Erk1/2.

Conclusion and Future Directions

This compound is a multifaceted endogenous lipid with well-documented roles in bone remodeling and emerging functions in metabolic regulation and stem cell biology. Its ability to concurrently stimulate bone formation and inhibit bone resorption makes it a highly attractive therapeutic target for osteoporosis and other bone-related disorders. The identification of OS as a GPR119 agonist opens up new avenues for its investigation in the context of type 2 diabetes and other metabolic diseases. Further research is warranted to fully elucidate the signaling pathways and molecular mechanisms underlying its effects on stem cell differentiation and migration. The development of potent and selective synthetic analogs of this compound could pave the way for novel therapeutic strategies for a range of debilitating conditions.

References

- 1. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of pluripotent stem cell-derived teratoma formation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Biosynthetic Pathway of n-Oleoyl Serinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Oleoyl serinol is an endogenous N-acyl amide lipid mediator with significant signaling functions, particularly in the regulation of bone remodeling and metabolic homeostasis.[1][2] While a complete, definitively characterized biosynthetic pathway in mammals remains an area of active investigation, substantial evidence points to its production by gut microbiota and suggests a potential analogous pathway in mammalian cells. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the well-established synthesis of other N-acyl amides. It includes quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction to this compound

This compound is a member of the N-acyl amide family, a class of bioactive lipids that includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine) and the appetite-suppressing lipid oleoylethanolamide (OEA).[3][4] Structurally, it consists of an oleic acid molecule linked via an amide bond to serinol (2-amino-1,3-propanediol). Endogenous n-Oleoyl-L-serine has been identified in mouse bone and has been shown to stimulate osteoblast proliferation and increase bone mass.[5] Furthermore, bacterially produced N-acyl serinols have been found to activate G-protein-coupled receptors (GPCRs) such as GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and influencing glucose homeostasis.

Biosynthetic Pathways

The biosynthesis of this compound is understood to occur via at least two distinct routes: a direct enzymatic synthesis in bacteria and a hypothesized multi-step pathway in mammals analogous to that of other N-acyl ethanolamines.

Bacterial Biosynthesis of this compound

Commensal gut bacteria have been identified as a source of N-acyl serinols. This production is attributed to the presence of N-acyl synthase (NAS) genes within the microbiome. The proposed bacterial pathway is a direct condensation reaction catalyzed by an N-acyl serinol synthase. This enzyme likely utilizes an activated form of oleic acid, such as oleoyl-acyl carrier protein (oleoyl-ACP) or oleoyl-CoA, and condenses it with serinol to form this compound.

The biosynthesis of the precursor, serinol, can be achieved through the action of amino alcohol dehydrogenases or transaminases on dihydroxyacetone phosphate.

Hypothesized Mammalian Biosynthetic Pathway

While a dedicated N-acyl serinol synthase has not been identified in mammals, a plausible pathway can be hypothesized based on the well-characterized biosynthesis of N-oleoylethanolamine (OEA). This pathway would involve the formation of an N-acyl-phosphatidylserine (NAPS) intermediate, followed by its cleavage to release this compound.

Step 1: Formation of N-Oleoyl-phosphatidylserine (NOPS) An N-acyltransferase (NAT) enzyme would catalyze the transfer of an oleoyl group from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylserine (PS), forming N-oleoyl-phosphatidylserine (NOPS).

Step 2: Cleavage of NOPS to this compound A phospholipase, potentially a phospholipase D (PLD)-type enzyme similar to NAPE-PLD which cleaves N-acyl-phosphatidylethanolamines (NAPEs), would then hydrolyze the phosphodiester bond of NOPS to release this compound and phosphatidic acid.

Signaling Pathway of this compound

This compound exerts its biological effects by acting as a signaling molecule, primarily through the activation of G-protein-coupled receptors. One of the key targets identified is GPR119, a receptor involved in glucose-stimulated insulin and GLP-1 secretion. In bone, n-Oleoyl serine has been shown to trigger a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway, which in turn modulates osteoblast proliferation and osteoclast apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and related compounds from published studies.

Table 1: Effects of n-Oleoyl-L-serine on Bone Cells and Bone Mass

| Parameter | Model System | Concentration / Dose | Effect | Reference |

|---|---|---|---|---|

| DNA Synthesis | MC3T3 E1 Osteoblastic Cells | 10-11 M | Peak stimulation | |

| Trabecular Bone Volume | Intact Mice | 5 mg/kg/day | Moderate increase | |

| Bone Formation Rate | Ovariectomized Mice | 5 mg/kg/day | Significant increase |

| Osteoclast Number | Ovariectomized Mice | 5 mg/kg/day | Significant decrease | |

Table 2: GPR119 Activation and GLP-1 Release by N-Acyl Serinols

| Compound | Assay | EC50 / Concentration | Result | Reference |

|---|---|---|---|---|

| This compound | GPR119 Activation (β-arrestin) | 12 µM | Agonist activity | |

| This compound | GLP-1 Release (GLUTag cells) | 10 µM | ~2-fold increase over control |

| OEA | GPR119 Activation (β-arrestin) | - | Potent agonist | |

Experimental Protocols

Extraction and Quantification of this compound from Tissues

This protocol is adapted from methods used for the analysis of N-acyl amides in biological matrices.

Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

endogenous function of n-Oleoyl serinol

An In-depth Technical Guide on the Endogenous Functions of N-Oleoyl Serinol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl-L-serine (OS) is an endogenous N-acyl amide, a class of lipid signaling molecules found in mammalian tissues.[1][2] Structurally, it is an amide formed from oleic acid and L-serine.[3] While the broader family of N-acyl amides, such as oleoylethanolamide (OEA), are known for their roles in metabolic regulation through receptors like GPR119, N-oleoyl-L-serine has emerged as a distinct lipid regulator with significant, pleiotropic functions, most notably in bone metabolism.[1][4] This document provides a comprehensive technical overview of the known endogenous functions of N-oleoyl-L-serine, its signaling pathways, and the experimental methodologies used to elucidate its activity.

Core Endogenous Function: Regulation of Bone Remodeling

The primary and most well-characterized endogenous function of N-oleoyl-L-serine is the modulation of bone remodeling. Bone mass is maintained through a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. OS has been identified as a novel lipid regulator that can advantageously modulate both processes, positioning it as a potential therapeutic lead for metabolic bone diseases like osteoporosis.

Anabolic Effect on Osteoblasts (Bone Formation)

N-oleoyl-L-serine stimulates the proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix. In vitro studies using the MC3T3 E1 osteoblastic cell line demonstrated that OS stimulates DNA synthesis in a dose-dependent manner, with a peak effect observed at a concentration of 10⁻¹¹ M. This mitogenic effect enhances the bone-forming capacity of these cells.

Anti-Resorptive Effect on Osteoclasts (Bone Resorption)

OS mitigates bone resorption through a dual mechanism. Firstly, it promotes the apoptosis (programmed cell death) of osteoclasts, thereby reducing the number of active bone-resorbing cells. Secondly, it inhibits the expression of Receptor Activator of Nuclear-κB Ligand (RANKL) in bone marrow stromal cells and osteoblasts. RANKL is a critical cytokine for the formation and survival of osteoclasts. This reduction in RANKL signaling further suppresses osteoclastogenesis.

In Vivo Efficacy in Animal Models

The physiological relevance of OS in bone health has been confirmed in murine models.

-

Intact Mice: In healthy mice, daily administration of OS (5 mg/kg, i.p.) for six weeks moderately increases trabecular bone volume, primarily by inhibiting bone resorption.

-

Osteoporosis Model: In an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, OS treatment effectively rescues bone loss. This rescue is achieved by both increasing bone formation and markedly restraining bone resorption. The enhanced effect in the OVX model is linked to the observation that ovariectomy induces a decrease in skeletal OS levels, which exogenous administration helps to restore.

Signaling Pathways of N-Oleoyl-L-serine in Bone

Osteoblast Proliferation Pathway

In osteoblasts, N-oleoyl-L-serine triggers a signaling cascade that promotes cell proliferation. This pathway is initiated by the activation of a G-protein-coupled receptor (GPCR) of the inhibitory Gi family. The signal is then transduced through the MAPK/ERK pathway, leading to the phosphorylation of Erk1/2, a key regulator of cell growth and division. The involvement of a Gi-protein is confirmed by experiments where the mitogenic effect of OS was blocked by pertussis toxin, a known inhibitor of Gi-proteins.

Osteoclast Apoptosis and RANKL Inhibition Pathway

The mechanism for reducing osteoclast number involves the inhibition of Erk1/2 phosphorylation, which is crucial for osteoclast survival. Additionally, OS acts on osteoblasts and stromal cells to suppress the expression of RANKL, a key factor for osteoclast differentiation and activation.

Quantitative Data Summary

Table 1: Endogenous Levels of N-Oleoyl-L-serine (OS) in Murine Tissues

| Tissue / Cell Type | OS Level | Reference |

| Bone | ~10x higher than spleen | |

| Brain | ~10x higher than bone | |

| Spleen | Lowest comparative level | |

| Plasma | Undetectable | |

| MC3T3 E1 Osteoblastic Cells | Present | |

| Primary Calvarial Osteoblasts | Present |

Table 2: In Vitro Effects of N-Oleoyl-L-serine (OS) on Bone Cells

| Cell Type | Assay | Concentration | Effect | Reference |

| MC3T3 E1 Osteoblasts | DNA Synthesis | 10⁻¹¹ M | Peak stimulation | |

| Bone Marrow Monocytes | Osteoclast Number | 10⁻¹² to 10⁻¹⁰ M | Dose-dependent decrease | |

| RAW 264.7 Pre-osteoclasts | Erk1/2 Phosphorylation | 10⁻¹⁰ M | Inhibition | |

| Stromal/Osteoblast Cells | RANKL mRNA Expression | 10⁻¹³ M | >90% inhibition |

Experimental Protocols

Quantification of N-Oleoyl-L-serine in Tissues

This protocol involves lipid extraction followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS).

-

Lipid Extraction: A modified Folch extraction is performed on tissue samples.

-

Purification: The organic phase is further purified using solid-phase extraction columns.

-

Analysis: Quantification is achieved by HPLC/MS/MS. For OS, multiple reaction monitoring is used to measure the transition of the 368[H⁻] parent mass to the 104[H⁻] fragment. Chromatographic methods and gradients are optimized for the OS standard.

Osteoblast Proliferation Assay

-

Cell Line: MC3T3 E1 osteoblastic cells are commonly used.

-

Treatment: Cells are cultured with varying concentrations of synthetic N-oleoyl-L-serine.

-

Measurement: DNA synthesis is measured as an indicator of proliferation. This can be done using methods like [³H]thymidine incorporation.

-

Inhibitor Studies: To elucidate the signaling pathway, inhibitors such as pertussis toxin (for Gi-proteins) and PD98059 (a MEK inhibitor) are used to confirm the involvement of the GPCR-Erk1/2 pathway.

In Vivo Ovariectomy (OVX) Mouse Model

-

Model: Bilateral ovariectomy is performed on 10-week-old female mice to induce bone loss, modeling postmenopausal osteoporosis. Sham-OVX mice serve as controls.

-

Treatment: OS is administered intraperitoneally, typically as a solution in an ethanol:emulphor:saline (1:1:18) vehicle.

-

Bone Formation Analysis: In vivo bone formation is assessed by injecting the fluorochrome calcein at specific time points before sacrifice. The distance between the fluorescent labels allows for the calculation of the mineral appositional rate (MAR).

-

Bone Mass Analysis: Femoral bones and vertebrae are analyzed using micro-computed tomography (μCT) to determine trabecular bone volume density (BV/TV), trabecular number (Tb.N), and other structural parameters.

-

Serum Analysis: Blood samples are collected to measure bone turnover markers such as osteocalcin (a marker of bone formation) and TRAP5b (a marker of bone resorption).

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of N-oleoyl-L-serine are not fully elucidated but are thought to parallel those of other N-acyl amides like endocannabinoids. Key enzyme families likely involved include:

-

Biosynthesis: N-acyltransferases or phospholipases may be involved in the condensation of oleic acid (or an oleoyl-containing lipid) and L-serine.

-

Degradation: Fatty acid amide hydrolase (FAAH) is a primary candidate for the hydrolysis of OS back into oleic acid and serine, thereby terminating its signaling activity.

Other Potential Functions and Future Directions

While bone remodeling is its most studied function, emerging evidence suggests OS and related N-acyl serinols may have other roles.

-

Metabolic Homeostasis: Gut microbe-derived N-acyl serinols can influence host postprandial metabolism, altering levels of key hormones like insulin and leptin and affecting hepatic protein expression related to AMPK and glucagon signaling.

-

Anti-inflammatory Effects: While not demonstrated specifically for this compound, other serine-containing hybrid molecules have shown anti-inflammatory and hypolipidemic potency. Given that oleic acid itself has anti-inflammatory properties, this is a plausible area for future investigation.

The discovery of N-oleoyl-L-serine's dual anabolic and anti-resorptive effects on bone presents a significant opportunity for the development of novel anti-osteoporotic drugs. Future research should focus on identifying its specific receptor(s), fully characterizing its biosynthetic and degradation pathways, and further exploring its potential roles in metabolic regulation and inflammation.

References

- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Oleoyl-L-Serine (HMDB0242185) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

n-Oleoyl serinol mechanism of action in vivo

An In-Depth Technical Guide to the In Vivo Mechanism of Action of N-Oleoyl-L-Serine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The vast majority of in vivo research has been conducted on N-Oleoyl-L-serine (OS) , a naturally occurring N-acyl amide. The term "n-Oleoyl serinol" may refer to a related compound, but the available scientific literature on in vivo mechanisms of action focuses almost exclusively on N-Oleoyl-L-serine. This guide will detail the established mechanisms for OS. A related compound, N-palmitoyl serinol, has been shown in vitro to induce apoptosis in neuroblastoma cells via protein kinase C zeta activation, a distinct mechanism.[1]

Executive Summary

N-Oleoyl-L-serine (OS) is an endogenous lipid mediator belonging to the N-acyl amide family that has been identified as a potent regulator of bone remodeling.[2][3] In vivo studies in murine models have demonstrated its dual-action efficacy: it stimulates bone formation while simultaneously inhibiting bone resorption.[2][4] This unique profile makes it a promising therapeutic candidate for metabolic bone diseases such as osteoporosis. OS exerts its effects by activating a non-cannabinoid, Gi-protein-coupled receptor (GPCR) on osteoblasts, initiating a signaling cascade that enhances their proliferation. Concurrently, it suppresses osteoclast activity and promotes their apoptosis through both direct and indirect pathways, including the inhibition of the crucial RANKL signaling pathway.

Core Mechanism of Action in Bone Remodeling

OS modulates the functions of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to shift the balance of bone remodeling towards a net anabolic effect.

Effects on Osteoblasts

In vivo and in vitro studies have shown that OS is a mitogen for osteoblasts, stimulating their proliferation and thus enhancing bone formation capacity.

-

Signaling Pathway: The proliferative effect of OS in osteoblasts is initiated by binding to a putative Gi-protein-coupled receptor. This engagement triggers the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (Erk1/2), a key pathway in cell growth and proliferation. The activity is independent of cannabinoid receptors CB1 and CB2.

Effects on Osteoclasts

OS has a potent anti-resorptive and pro-apoptotic effect on osteoclasts, achieved through a dual mechanism:

-

Cell-Autonomous Pathway: OS directly acts on osteoclasts and their precursors to inhibit Erk1/2 phosphorylation. Since the Erk pathway is critical for osteoclast survival, its inhibition by OS leads to increased osteoclast apoptosis.

-

Non-Autonomous Pathway: OS acts on bone marrow stromal cells and osteoblasts to drastically suppress the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). RANKL is the essential cytokine for osteoclast differentiation, activation, and survival. By inhibiting RANKL expression, OS effectively reduces the signals that promote bone resorption.

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize the key quantitative findings from preclinical studies on N-Oleoyl-L-serine.

Table 1: In Vivo Efficacy of N-Oleoyl-L-Serine in Murine Models

| Model | Treatment Regimen | Key Parameter | Result | Reference |

| Intact C57BL/6J Mice | 5 mg/kg/day IP for 4 weeks | Trabecular Bone Volume (BV/TV) | ~27% increase vs. vehicle | |

| Intact C57BL/6J Mice | 5 mg/kg/day IP for 4 weeks | Trabecular Number (Tb.N) | Significantly increased | |

| Intact C57BL/6J Mice | 5 mg/kg/day IP for 4 weeks | Trabecular Connectivity (Conn.D) | ~100% (doubled) increase vs. vehicle | |

| Intact C57BL/6J Mice | 5 mg/kg/day IP for 4 weeks | Serum TRAP5b (Resorption Marker) | Significantly decreased | |

| Ovariectomized (OVX) Mice | 5 mg/kg/day IP | Bone Loss | Effectively rescued bone loss | |

| Ovariectomized (OVX) Mice | 5 mg/kg/day IP | Bone Formation Rate (BFR) | Significantly increased vs. OVX-vehicle | |

| Ovariectomized (OVX) Mice | 5 mg/kg/day IP | Osteoclast Number / Surface | Markedly restrained vs. OVX-vehicle |

Table 2: In Vitro Potency of N-Oleoyl-L-Serine

| Cell Type | Assay | Parameter | Effective Concentration | Reference |

| MC3T3 E1 Osteoblasts | DNA Synthesis | Peak Mitogenic Effect | 10⁻¹¹ M | |

| Bone Marrow Monocytes | Osteoclastogenesis Assay | Decreased Osteoclast Number | 10⁻¹² to 10⁻¹⁰ M | |

| RAW 264.7 Pre-osteoclasts | Western Blot | Inhibition of Erk1/2 Phosphorylation | 10⁻¹⁰ M | |

| Bone Marrow Stromal Cells | RT-PCR | >90% Inhibition of RANKL mRNA | 10⁻¹³ M |

Key Experimental Protocols

Ovariectomized (OVX) Mouse Model of Osteoporosis

This model is used to simulate postmenopausal osteoporosis, which is driven by estrogen deficiency.

-

Animals: 10-week-old female C57BL/6J mice are commonly used.

-

Pre-Operative Care: Administer pre-operative analgesics such as meloxicam (5 mg/kg, SC).

-

Anesthesia: Anesthesia is induced and maintained using either an intraperitoneal injection of a ketamine/xylazine cocktail or inhaled isoflurane. Eye ointment is applied to prevent corneal drying.

-

Surgical Procedure:

-

The mice are placed in a prone position, and the dorsal flank is shaved and sterilized.

-

A small dorsolateral incision is made through the skin and underlying muscle wall to access the peritoneal cavity.

-

The ovary, typically embedded in a fat pad, is externalized.

-

A ligature is placed around the ovarian artery and vein and the distal uterine horn.

-

The ovary is surgically excised.

-

The muscle layer and skin are closed with sutures or surgical clips. The procedure is repeated on the contralateral side.

-

-

Post-Operative Care: Provide post-operative analgesia (e.g., buprenorphine) and monitor for signs of distress. Allow a recovery period of several weeks for bone loss to establish before commencing treatment.

-

Sham Operation: For control animals, a sham surgery is performed where the ovaries are externalized but not removed.

In Vivo N-Oleoyl-L-Serine Administration and Analysis

-

Compound Formulation: OS is administered intraperitoneally (IP) as a solution of ethanol:emulphor:saline (1:1:18).

-

Dosing Regimen: A typical effective dose is 5 mg/kg administered daily.

-

Treatment Duration: Chronic studies are typically conducted over 4 weeks.

-

Bone Structure Analysis (Micro-CT):

-

At the end of the treatment period, mice are euthanized, and femora are dissected and fixed (e.g., in 70% ethanol).

-

The distal femoral metaphysis is scanned using a high-resolution micro-computed tomography (µCT) system.

-

A standardized volume of interest is selected for analysis, typically starting just proximal to the growth plate and extending a defined distance into the metaphysis.

-

Key trabecular bone parameters are calculated, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Connectivity Density (Conn.D).

-

-

Bone Remodeling Marker Analysis:

-

Blood is collected via cardiac puncture at the time of euthanasia.

-

Serum is isolated, and levels of osteocalcin (a marker of bone formation) and tartrate-resistant acid phosphatase 5b (TRAP5b, a marker of bone resorption) are quantified using commercial ELISA kits.

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: Signaling Pathway of N-Oleoyl-L-Serine in Bone Cells

Caption: Dual-action mechanism of N-Oleoyl-Serine on bone cells.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for testing N-Oleoyl-Serine in an OVX mouse model.

References

- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathways Activated by n-Oleoyl serinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known signaling pathways activated by n-Oleoyl serinol. This document distinguishes between the activities of this compound and the closely related endogenous lipid, n-Oleoyl-L-serine, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the signaling cascades.

Core Signaling Pathways of this compound

This compound, a synthetic analog of ceramide, has been identified as an agonist for the G protein-coupled receptor 119 (GPR119) and an inducer of apoptosis in specific cell types. Its signaling activities are primarily centered on these two distinct pathways.

GPR119-Mediated Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound is an agonist of the cannabinoid receptor GPR119.[1][2][3][4] Activation of GPR119, a Gs-coupled receptor, in enteroendocrine L-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent secretion of glucagon-like peptide-1 (GLP-1).[2] GLP-1 is a critical incretin hormone that plays a significant role in glucose homeostasis.

The primary signaling cascade is as follows:

-

This compound binds to and activates GPR119 on the surface of enteroendocrine L-cells.

-

The activated Gs alpha subunit of the G protein stimulates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.

-

Elevated cAMP levels lead to the potentiation of GLP-1 secretion.

Apoptosis Induction via PAR-4 and PKCζ

In certain cell types, such as embryoid body-derived cells and some cancer cell lines, this compound induces apoptosis. At a concentration of 80 µM, it has been shown to induce the formation of a complex between Prostate Apoptosis Response-4 (PAR-4) and Protein Kinase C zeta (PKCζ). This complex formation is a critical step in the apoptotic cascade initiated by ceramide analogs.

The proposed apoptotic pathway is as follows:

-

This compound enters the cell.

-

It facilitates the formation of a pro-apoptotic complex between PAR-4 and PKCζ.

-

This complex then initiates downstream apoptotic events, leading to programmed cell death.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Parameter | Value | Cell Line/System | Reference |

| GPR119 Agonism | |||

| EC50 for GLP-1 Secretion | 12 µM | Mouse endocrine GLUTag cells | |

| Apoptosis Induction | |||

| Effective Concentration | 100 µM | F-11 murine neuroblastoma and U-87 human astrocytoma cells | |

| PAR-4/PKCζ Complex Formation | 80 µM | Embryoid body-derived cells |

Comparative Analysis: n-Oleoyl-L-serine Signaling in Bone Metabolism

It is crucial to differentiate this compound from the endogenous lipid n-Oleoyl-L-serine (OS), which has distinct and more extensively characterized signaling pathways, primarily in bone metabolism.

n-Oleoyl-L-serine is a lipid regulator of bone remodeling that acts on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Signaling in Osteoblasts

In osteoblastic cells, n-Oleoyl-L-serine activates a Gi-protein-coupled receptor, leading to the stimulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This signaling cascade promotes osteoblast proliferation.

The pathway in osteoblasts is as follows:

-

n-Oleoyl-L-serine binds to a Gi-protein-coupled receptor.

-

The activated Gi protein inhibits adenylyl cyclase and activates the ERK1/2 pathway.

-

Phosphorylation of ERK1/2 leads to increased DNA synthesis and cell proliferation.

Signaling in Osteoclasts

Conversely, in osteoclasts, n-Oleoyl-L-serine inhibits the basal phosphorylation of ERK1/2. This inhibition of a key survival pathway promotes osteoclast apoptosis, thereby reducing bone resorption.

Quantitative Data for n-Oleoyl-L-serine

| Parameter | Value | Cell Line/System | Reference |

| Osteoblast Proliferation | |||

| Peak DNA Synthesis Stimulation | 10-11 M | MC3T3 E1 osteoblastic cells | |

| Osteoclast Apoptosis | |||

| Inhibition of RANKL expression | 10-13 M | Bone marrow stromal cells |

Experimental Protocols

GLP-1 Secretion Assay in GLUTag Cells

This protocol is based on methodologies used for studying GLP-1 secretion from the murine GLUTag enteroendocrine cell line.

-

Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Starvation: Prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer and then incubate in KRB buffer for 2 hours at 37°C to establish baseline secretion.

-

Stimulation: Aspirate the starvation buffer and add fresh KRB buffer containing various concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) to the collected samples.

-

Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

Western Blot for Phospho-ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 in response to n-Oleoyl-L-serine in osteoblastic cells, such as MC3T3 E1.

-

Cell Culture and Treatment: Culture MC3T3 E1 cells to 80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with n-Oleoyl-L-serine at the desired concentrations for various time points.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

In Vitro PKCζ Activation Assay

This is a general protocol to assess the direct activation of PKCζ by n-acylated serinols.

-

Purification of PKCζ: Purify PKCζ from a suitable source (e.g., rat brain tissue) or use a commercially available recombinant enzyme.

-

Kinase Reaction: Set up a kinase reaction mixture containing purified PKCζ, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and a reaction buffer containing ATP and MgCl2.

-

Treatment: Add this compound at various concentrations to the kinase reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).

-

Detection of Phosphorylation: Stop the reaction and measure the incorporation of phosphate into the substrate. This can be done using radiolabeled ATP ([γ-³²P]ATP) and autoradiography, or by using a phospho-specific antibody against the substrate in an ELISA or Western blot format.

This guide provides a detailed overview of the current understanding of this compound's signaling pathways. The clear distinction from n-Oleoyl-L-serine is essential for researchers in the fields of metabolic disease, oncology, and bone biology. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of these lipid signaling molecules.

References

Unveiling the Cellular Gateways: A Technical Guide to the Identification of N-Oleoyl Serinol Receptors

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the current understanding and methodologies for identifying the cellular receptors for N-Oleoyl Serinol (NOS), an endogenous lipid mediator with significant therapeutic potential, particularly in bone metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, cell biology, and lipid signaling.

Executive Summary

This compound, a member of the N-acyl amide family, has emerged as a potent regulator of cellular processes, most notably stimulating osteoblast proliferation and influencing bone remodeling.[1][2] Initial investigations have revealed that its effects are mediated through a G-protein coupled receptor (GPCR). While the precise identity of the primary NOS receptor in all cell types remains an active area of research, compelling evidence points towards a novel, non-cannabinoid Gi-coupled receptor in osteoblasts. This guide details the foundational experiments that have elucidated the signaling pathways of NOS and outlines the experimental workflows for the definitive identification of its cognate receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's biological activity.

Table 1: Proliferative Activity of N-Acyl Amides in MC3T3-E1 Osteoblastic Cells

| Compound | Peak Stimulatory Concentration (M) |

| N-Oleoyl-L-serine (OS) | 10-11 |

| N-Palmitoyl-L-serine | 10-9 |

| N-Stearoyl-L-serine | 10-9 |

| N-Arachidonoyl-L-serine | 10-9 |

Data adapted from Smoum et al., 2010.[2]

Table 2: Effect of N-Oleoyl-L-serine on Osteoclast Number

| Treatment | Concentration (M) | Inhibition of Osteoclast Number (%) |

| N-Oleoyl-L-serine (OS) | 10-12 | ~20 |

| 10-11 | ~40 | |

| 10-10 | ~60 |

Data adapted from Smoum et al., 2010.[2]

Experimental Protocols

Osteoblast Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a widely used method to assess cell proliferation by measuring the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.

Materials:

-

MC3T3-E1 osteoblastic cells

-

6-well plates

-

Standard growth media (e.g., DMEM with 10% FBS)

-

Serum-free media

-

This compound (and other test compounds)

-

[3H]thymidine (1 µCi/ml)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

5% Trichloroacetic acid (TCA)

-

0.25 N NaOH

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Seed MC3T3-E1 cells in 6-well plates at a density of 5 x 104 cells per well in standard growth media and incubate for 48 hours.

-

Remove the growth media, wash the cells once with 1X PBS, and replace with serum-free media.

-

Incubate the cells for 2-4 hours to synchronize them in a quiescent state.

-

Treat the cells with varying concentrations of this compound or other test compounds.

-

Six to twenty-four hours before harvesting, add 1 µCi/ml of [3H]thymidine to each well.

-

To harvest, wash the cells twice with ice-cold PBS.

-

Wash the cells twice with 5% TCA to precipitate the DNA.

-

Solubilize the cells by adding 0.5 ml of 0.25 N NaOH to each well and pipette up and down to ensure complete solubilization.

-

Transfer 400 µl of the solubilized cell solution into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2, a key downstream effector in the this compound signaling pathway, using Western blotting.

Materials:

-

MC3T3-E1 cells

-

6-well plates

-

Serum-free media

-

This compound

-

MEK inhibitor (e.g., PD98059) (optional)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MC3T3-E1 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

(Optional) Pre-treat cells with a MEK inhibitor for 1 hour prior to stimulation.

-

Stimulate the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

-

Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and scraping the cells.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Pertussis Toxin (PTX) Inhibition Assay

This protocol is used to determine if a GPCR is coupled to the Gi/o family of G proteins. PTX ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with the receptor.

Materials:

-

Cells expressing the receptor of interest (e.g., MC3T3-E1)

-

Pertussis Toxin (PTX)

-

Assay for downstream signaling (e.g., [3H]thymidine incorporation or ERK1/2 phosphorylation)

Procedure:

-

Pre-incubate the cells with an effective concentration of PTX (typically 100-500 ng/mL) for a sufficient duration (e.g., 16-24 hours) to allow for toxin entry and enzymatic activity.

-

After pre-incubation, perform the desired functional assay (e.g., stimulate with this compound and measure proliferation or ERK1/2 phosphorylation as described in sections 3.1 and 3.2).

-

A significant reduction or complete inhibition of the this compound-induced response in PTX-treated cells compared to untreated cells indicates that the receptor signals through a Gi/o protein.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Osteoblasts

The initial characterization of this compound's action in osteoblasts revealed a signaling cascade initiated by the activation of a Gi-protein coupled receptor, leading to the phosphorylation of ERK1/2 and subsequent cell proliferation.

Caption: this compound signaling cascade in osteoblasts.

Experimental Workflow for Receptor Deorphanization

The definitive identification of the this compound receptor requires a systematic approach, often referred to as receptor deorphanization. This workflow outlines a potential strategy.

Caption: A logical workflow for the deorphanization of this compound receptors.

Potential Receptor Candidates and Future Directions

While the initial research in osteoblasts points to an uncharacterized Gi-coupled receptor, the broader N-acyl amide literature suggests potential candidates that warrant further investigation.

-

GPR55: This receptor is expressed in osteoclasts and osteoblasts and has been implicated in bone physiology. Its signaling can involve Gq and G12/13 pathways, which can also lead to ERK activation.

-

GPR119: Primarily known for its role in glucose homeostasis and its activation by oleoylethanolamide (OEA), GPR119 is also expressed in bone cells. While typically coupled to Gs, it has been shown to signal through other G proteins as well.

Future research should focus on directly assessing the binding and activation of these candidate receptors by this compound in osteoblasts and other relevant cell types. The use of knockout animal models for these receptors will be crucial in definitively establishing their role as bona fide this compound receptors in vivo.

Conclusion

The identification of this compound receptors is a critical step in understanding its physiological functions and harnessing its therapeutic potential. The foundational work has laid a clear path, indicating a Gi-coupled GPCR-mediated mechanism in osteoblasts. The experimental protocols and workflows outlined in this guide provide a robust framework for the scientific community to definitively identify and characterize these elusive receptors, paving the way for the development of novel therapeutics for bone disorders and potentially other conditions.

References

N-Oleoyl Serinol: A Comprehensive Technical Guide on its Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl serinol is a bioactive lipid molecule belonging to the class of N-acyl amides. While research on this specific molecule is emerging, studies on structurally related N-acylated serinols and other N-oleoyl amides have revealed significant physiological roles, primarily as a modulator of apoptosis through ceramide mimicry and as a potential agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis. This technical guide provides an in-depth overview of the known and inferred physiological functions of this compound, detailed experimental protocols for studying its activity, and a summary of relevant quantitative data.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. This compound, characterized by an oleic acid molecule attached to a serinol backbone, is structurally similar to both the endogenous cannabinoid anandamide and the cell signaling lipid ceramide. This structural similarity underlies its multifaceted biological activities. This guide will explore its two primary, currently understood physiological roles: induction of apoptosis and potential modulation of GPR119 signaling. A clear distinction is made from the related compound N-oleoyl-L-serine, which is primarily involved in bone remodeling.

Role as a Ceramide Mimic and Inducer of Apoptosis

N-acylated serinols, such as the closely related N-palmitoyl serinol, can act as structural analogs of ceramide, a key lipid second messenger in the sphingomyelin signaling pathway that mediates cellular stress responses, including apoptosis.

Mechanism of Action

Incubation of neuroblastoma cells with N-palmitoyl serinol has been shown to increase the intracellular concentration of endogenous ceramide by 50-80%[1]. This elevation in ceramide levels is a critical step in the induction of apoptosis. The proposed mechanism involves the direct activation of protein kinase C zeta (PKCζ), a serine/threonine-specific protein kinase. This activation of PKCζ by N-acylated serinols appears to be a key event mediating the downstream apoptotic cascade, particularly in rapidly dividing cells[1].

Signaling Pathway

The apoptotic signaling pathway initiated by N-acylated serinols can be visualized as follows:

This compound-Induced Apoptotic Pathway.

Quantitative Data

| Parameter | Value | Cell Type | Reference |

| Increase in Endogenous Ceramide | 50-80% | Neuroblastoma cells | [1] |

Experimental Protocols

2.4.1. In Vitro PKCζ Activation Assay

This protocol is adapted from methodologies used to study ceramide-mediated PKCζ activation.

-

Protein Purification : Purify PKCζ from a relevant cell line or tissue source (e.g., rat brain) using affinity chromatography with immobilized this compound[1].

-

Kinase Assay :

-

Prepare a reaction mixture containing the purified PKCζ, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and [γ-³²P]ATP in a kinase buffer.

-

Add this compound (solubilized in a suitable vehicle like DMSO) at various concentrations.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis :

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the radioactivity in the substrate bands to determine the extent of PKCζ activation.

-

Potential Role as a GPR119 Agonist

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Several N-oleoyl amides have been identified as GPR119 agonists. While direct quantitative data for this compound is limited, its structural similarity to known agonists suggests it may also act on this receptor.

Mechanism of Action

Agonist binding to GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels triggers downstream signaling cascades that promote insulin and GLP-1 secretion.

Signaling Pathway

The signaling pathway for GPR119 activation is depicted below:

Potential GPR119 Signaling Pathway for this compound.

Quantitative Data for Structurally Related GPR119 Agonists

| Compound | EC50 (µM) | Assay System | Reference |

| 2-Oleoyl glycerol | 2.5 | cAMP accumulation in GPR119-expressing COS-7 cells |

Experimental Protocols

3.4.1. cAMP Accumulation Assay

-

Cell Culture : Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).

-

Assay Procedure :

-

Plate the cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add this compound at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection :

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Potential Role in Neural Progenitor Migration

There is emerging evidence that this compound may stimulate the migration of neural progenitors. This suggests a potential role in neurodevelopment and neural repair.

Experimental Workflow

Workflow for a Scratch Wound Healing Assay.

Experimental Protocols

4.2.1. Scratch Wound Healing Assay

-

Cell Culture : Plate neural progenitor cells in a multi-well plate and culture until they form a confluent monolayer.

-

Creating the Wound : Use a sterile pipette tip to create a linear scratch in the center of the cell monolayer.

-

Treatment : Wash the wells with PBS to remove detached cells and then add fresh culture medium containing this compound at various concentrations. A vehicle control should also be included.

-

Imaging : Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

Analysis : Measure the width of the scratch at different time points. The rate of cell migration can be calculated by determining the percentage of wound closure over time.

Summary and Future Directions

This compound is a bioactive lipid with at least two significant physiological roles. As a ceramide mimic, it induces apoptosis, a function with potential therapeutic implications in oncology. Its structural similarity to known GPR119 agonists suggests a role in glucose homeostasis, which warrants further investigation for the treatment of metabolic disorders. Additionally, its potential to promote neural progenitor migration opens up avenues for research in neuro-regenerative medicine.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound beyond PKCζ.

-

Quantifying the binding affinity and efficacy of this compound at the GPR119 receptor.

-

Investigating the in vivo effects of this compound in animal models of cancer, diabetes, and neurological damage.

-

Differentiating its specific roles from those of the closely related N-oleoyl-L-serine.

This technical guide provides a foundational understanding of the physiological roles of this compound and offers detailed methodologies for its further investigation. The continued exploration of this and other N-acyl amides will undoubtedly uncover novel therapeutic opportunities.

References

N-Oleoyl Serinol in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol is an endogenous N-acyl amide, a class of lipid signaling molecules structurally related to the endocannabinoids. While research on N-acyl amides has expanded, the specific roles of this compound within the central nervous system (CNS) are still emerging. This technical guide provides a comprehensive overview of the current understanding of this compound in the CNS, including its proposed biosynthesis and degradation, potential molecular targets and signaling pathways, and detailed experimental protocols for its study. Given the limited direct research on this compound in the CNS, this guide incorporates data from closely related N-acyl amino acids and the known pharmacology of its putative targets to provide a foundational resource for researchers.

Biosynthesis and Degradation

The precise enzymatic pathways for the synthesis and degradation of this compound in the CNS have not been fully elucidated. However, based on the known metabolism of other N-acyl amino acids, a putative pathway can be proposed.

Proposed Biosynthesis:

This compound is likely synthesized by the condensation of oleic acid (or its activated form, oleoyl-CoA) and L-serine. This reaction is expected to be catalyzed by an N-acyltransferase. While the specific enzyme has not been identified, enzymes such as peptidase M20 domain containing 1 (PM20D1) have been shown to catalyze the formation of N-acyl amino acids[1]. The biosynthesis of L-serine itself within the CNS is primarily carried out by astrocytes from glucose.

References

N-Oleoyl Serinol: A Gut Microbiome-Derived Modulator of Host Metabolic Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Oleoyl Serinol, a lipid metabolite produced by the gut microbiota, is emerging as a significant regulator of host metabolism. This document provides a comprehensive technical overview of the current understanding of this compound's role in metabolic regulation, with a focus on its mechanism of action, quantitative effects on key metabolic hormones, and detailed experimental protocols for its study. As a ligand for the G protein-coupled receptor 119 (GPR119), this compound represents a novel link between the gut microbiome and host endocrine signaling, offering a potential therapeutic target for metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic effects of this intriguing bioactive lipid.

Introduction

The intricate interplay between the gut microbiome and host metabolism is a rapidly expanding field of research. Gut bacteria produce a vast array of metabolites that can enter systemic circulation and influence host physiology. Among these are N-acyl amides, a class of lipids with diverse signaling functions. This compound is an N-acyl amide that has been identified as a product of gut microbial metabolism and a modulator of host metabolic processes. Its primary known mechanism of action is through the activation of GPR119, a receptor expressed in key metabolic tissues, including pancreatic β-cells and intestinal L-cells. This guide will delve into the technical details of this compound's function, presenting the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: GPR119 Agonism

This compound has been identified as a ligand for the G protein-coupled receptor 119 (GPR119). The activation of GPR119 by agonists is known to initiate a signaling cascade that leads to the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

The binding of this compound to GPR119 is thought to activate the Gαs subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to potentiate hormone secretion.

Figure 1. GPR119 signaling pathway initiated by this compound.

Quantitative Data on Metabolic Effects

The administration of this compound has been shown to modulate the levels of key metabolic hormones in vivo. The following tables summarize the available quantitative data from studies in mice.

Table 1: In Vitro GPR119 Agonist Activity of this compound

| Compound | Target | Assay | EC50 (μM) |

| This compound | GPR119 | cAMP accumulation | 6.1 |

Data from secondary source, primary study pending identification.

Table 2: In Vivo Effects of this compound on Plasma Hormones in Mice

| Treatment | Condition | Plasma Insulin (pg/mL) | Plasma Leptin (ng/mL) |

| Vehicle | Ad libitum | ~300 | ~2.5 |

| This compound | Ad libitum | ~450 | ~4.0 |

| Vehicle | Refed | ~1200 | ~10.0 |

| This compound | Refed | ~1800 | ~15.0 |

Data extracted and estimated from graphical representations in Dutta et al. (bioRxiv, 2025).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published studies.

In Vivo Administration of this compound in Mice

This protocol describes the administration of this compound to mice to assess its effects on metabolic parameters.

Figure 2. General workflow for in vivo studies of this compound.

Materials:

-

This compound

-

Vehicle solution (e.g., ethanol:emulphor:saline in a 1:1:18 ratio)[2]

-

C57BL/6J mice

-

Standard laboratory equipment for animal handling and injections

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge for plasma separation

-

ELISA kits for hormone quantification (e.g., insulin, leptin)

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6J mice to the laboratory conditions for at least one week prior to the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.

-

Animal Grouping: Randomly assign mice to a treatment group (receiving this compound) and a control group (receiving vehicle only).

-

Administration: Administer the prepared this compound solution or the vehicle to the mice via the desired route (e.g., intraperitoneal injection). The dosage and frequency will depend on the study design.

-

Feeding Conditions: House the mice under specific feeding conditions as required by the experiment (e.g., ad libitum feeding, fasting, or refeeding).

-

Sample Collection: At predetermined time points after administration, collect blood samples from the mice.

-

Plasma Isolation: Centrifuge the blood samples to separate the plasma.

-

Hormone Analysis: Quantify the plasma concentrations of metabolic hormones such as insulin and leptin using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Analyze the data to compare the hormone levels between the this compound-treated group and the vehicle-treated control group.

In Vitro GPR119 Activation Assay (General Protocol)

This protocol outlines a general method for assessing the agonist activity of compounds like this compound at the GPR119 receptor by measuring intracellular cAMP accumulation.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium and supplements

-

Assay plates (e.g., 384-well white plates)

-

This compound and a known GPR119 agonist (positive control)

-

Assay buffer

-

cAMP detection kit (e.g., HTRF-based)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture: Maintain HEK293 cells stably expressing GPR119 in appropriate cell culture medium.

-

Cell Seeding: Seed the cells into a 384-well white plate at a density that allows for optimal growth and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control GPR119 agonist in the assay buffer.

-

Cell Stimulation: Add the diluted compounds to the cells in the assay plate and incubate for a specified period to allow for receptor activation and cAMP production.

-